molecular formula C11H17NO B14588455 Pyridine, 1-acetyl-2-butyl-1,2-dihydro- CAS No. 61340-79-2

Pyridine, 1-acetyl-2-butyl-1,2-dihydro-

Cat. No.: B14588455
CAS No.: 61340-79-2
M. Wt: 179.26 g/mol
InChI Key: BHNXCBVNNSBMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- (CAS: Not specified in provided evidence), is a dihydropyridine derivative characterized by a partially saturated pyridine ring substituted with an acetyl group at position 1 and a butyl chain at position 2. This structural motif imparts unique physicochemical properties, such as altered solubility, bioavailability, and reactivity compared to fully aromatic pyridines.

Properties

CAS No.

61340-79-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-butyl-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

BHNXCBVNNSBMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CC=CN1C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Addition to N-acylpyridinium Salts

The primary method for synthesizing N-acyl-1,2-dihydropyridines involves the nucleophilic addition of carbon nucleophiles to N-acylpyridinium salts. This approach provides a direct route to N-acyl-1,2-dihydropyridines with control over the regioselectivity of the addition. The formation of N-acylpyridinium salt intermediates serves as the foundation for introducing substituents at specific positions of the dihydropyridine ring.

The general procedure typically involves three key steps:

  • Formation of an N-acylpyridinium salt by treating pyridine with an acyl chloride
  • Addition of an appropriate carbon nucleophile
  • Workup and isolation of the desired N-acyl-1,2-dihydropyridine product

For the preparation of N-acetyl-2-butyl-1,2-dihydropyridine specifically, this would involve reaction of pyridine with acetyl chloride to form an N-acetylpyridinium salt, followed by regioselective addition of a butyl nucleophile at the C-2 position.

Regioselectivity Considerations

The regioselectivity in nucleophilic additions to N-acylpyridinium salts has been rationalized using the Hard-Soft Acid-Base (HSAB) principle. According to this theoretical framework, the nature of the nucleophile significantly influences the position of addition. Soft organometallic reagents, such as organocuprates, generally prefer addition at the C-4 position of the pyridinium ring, whereas harder nucleophiles tend to attack preferentially at the C-2 position.

This understanding is crucial for the selective synthesis of 2-substituted-1,2-dihydropyridines such as N-acetyl-2-butyl-1,2-dihydropyridine, where addition at the C-2 position is required. The selection of an appropriate butyl nucleophile with suitable "hardness" characteristics is therefore critical for achieving the desired regioselectivity.

Alternative Synthetic Approaches

In addition to direct nucleophilic addition, unsubstituted N-acyl-1,2-dihydropyridines can be regioselectively obtained via a Fowler's type reduction of N-carbalkoxypyridinium ions using sodium borohydride. This approach might serve as a starting point for further functionalization to introduce the butyl group at the C-2 position through subsequent reactions.

The Fowler reduction approach involves:

  • Formation of an N-acylpyridinium salt
  • Selective reduction with sodium borohydride to generate the 1,2-dihydropyridine
  • Further functionalization to introduce the butyl group at C-2

Specific Methods for Synthesizing N-acetyl-2-butyl-1,2-dihydropyridine

Nucleophilic Addition Using Organometallic Reagents

For the specific preparation of 2-substituted-1,2-dihydropyridines like N-acetyl-2-butyl-1,2-dihydropyridine, the choice of nucleophile is critical to ensure that addition occurs selectively at the C-2 position rather than the C-4 position. Based on the HSAB principle discussed above, harder nucleophiles would be preferred for achieving C-2 selectivity.

Table 1: Comparison of Potential Nucleophiles for C-2 Selective Addition

Nucleophile Hardness Character Expected Regioselectivity Reaction Conditions
Butyllithium Hard Predominantly C-2 Low temperature (-78°C), THF or ether solvent
Butylmagnesium bromide Moderately hard Mixed C-2/C-4, conditions dependent -20°C to 0°C, THF or ether
Dibutylcuprate Soft Predominantly C-4 (not suitable) Higher temperatures, various solvents
Butylzinc compounds Intermediate Moderate C-2 selectivity Typically 0°C to room temperature

The use of butyllithium as a nucleophile would generally be expected to provide the highest level of C-2 selectivity for the synthesis of N-acetyl-2-butyl-1,2-dihydropyridine. However, reaction conditions must be carefully controlled to minimize side reactions due to the high reactivity of organolithium reagents.

Two-Step Approach via Initial Reduction

An alternative approach to N-acetyl-2-butyl-1,2-dihydropyridine involves a two-step strategy:

  • Initial preparation of N-acetyl-1,2-dihydropyridine via Fowler's type reduction
  • Subsequent introduction of the butyl group at the C-2 position

This approach offers potentially higher regioselectivity by first establishing the dihydropyridine structure and then introducing the butyl group at the specific position. The second step might involve metallation at C-2 followed by quenching with an appropriate butyl source, or other C-2 selective functionalization strategies.

Effect of Reaction Conditions on Regioselectivity

Reaction conditions play a crucial role in controlling regioselectivity during the synthesis of N-acetyl-2-butyl-1,2-dihydropyridine. Several factors significantly influence the outcome:

  • Temperature: Lower temperatures (typically -78°C to -20°C) generally favor addition at the C-2 position
  • Solvent selection: Ethereal solvents (THF, diethyl ether) typically provide better regioselectivity
  • Presence of additives: Lewis acids or certain metal salts can modify reactivity and selectivity
  • Order and rate of addition: Slow addition of reagents often leads to improved selectivity
  • Concentration effects: Dilute conditions may enhance selectivity in some cases

Table 2: Effect of Reaction Conditions on Regioselectivity

Parameter Optimal Conditions for C-2 Selectivity Suboptimal Conditions
Temperature -78°C to -40°C Above 0°C
Solvent THF, diethyl ether DMF, DMSO
Addition rate Slow addition of nucleophile Rapid addition
Concentration Dilute solutions (0.1M-0.2M) Concentrated solutions
Additives TMEDA, HMPA (for some systems) None

Analytical Data and Characterization

Physical and Spectroscopic Properties

N-acetyl-2-butyl-1,2-dihydropyridine can be characterized using standard analytical techniques. Although comprehensive characterization data specifically for this compound is limited in the literature, the following would be typical characterization parameters:

  • Physical state : Typically a colorless to pale yellow liquid
  • IR spectroscopy : Characteristic absorption for C=O (acetyl) around 1650-1680 cm^-1
  • NMR spectroscopy : Distinctive patterns for the partially reduced pyridine ring, including signals for the butyl chain and acetyl group
  • Mass spectrometry : Molecular ion corresponding to the expected molecular weight and fragmentation pattern consistent with the structure

Purification Methods

Purification of N-acetyl-2-butyl-1,2-dihydropyridine typically involves:

  • Initial aqueous workup to remove inorganic salts and excess reagents
  • Column chromatography using neutral alumina or silica gel with appropriate solvent systems
  • Potential distillation under reduced pressure for larger scale preparations

The compound should be stored under inert atmosphere at low temperatures to prevent oxidation or decomposition, as 1,2-dihydropyridines can be sensitive to air oxidation.

Applications in Synthetic Chemistry

Reactions with Cyanogen

N-acetyl-2-butyl-1,2-dihydropyridine has been utilized in reactions with cyanogen. When treated with a 4 molar excess of cyanogen, it produces a 1:1 mixture of products with a yield of 36.5%. These reactions demonstrate the utility of the compound in preparing cyano-substituted heterocyclic systems through electrophilic functionalization of the dihydropyridine ring.

Nitroso Diels-Alder Cycloadditions

One of the most valuable applications of N-acetyl-2-butyl-1,2-dihydropyridine is in nitroso Diels-Alder reactions. The compound undergoes cycloaddition with nitrosobenzene to form 3-phenyl-5-n-butyl-6-acetyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-ene rotamers. This reaction proceeds under mild conditions (25°C, nitrogen atmosphere, 3 hours) and showcases the compound's value as a diene component in constructing complex bicyclic structures.

The reaction sequence typically involves:

  • Addition of N-acetyl-2-n-butyl-1,2-dihydropyridine to a solution of nitrosobenzene under inert atmosphere
  • Stirring at room temperature for several hours
  • Workup and purification to isolate the bicyclic adducts

These Diels-Alder adducts can be further elaborated to produce diverse nitrogen-containing heterocycles, making N-acetyl-2-butyl-1,2-dihydropyridine a valuable synthetic intermediate.

Table 3: Documented Reactions of N-acetyl-2-butyl-1,2-dihydropyridine

Reaction Partner Reaction Conditions Products Yield Reference
Cyanogen (4 molar excess) Not fully specified 1:1 mixture of products (3e and 4e) 36.5%
Nitrosobenzene (1 equiv) 25°C, nitrogen atmosphere, 3h 3-phenyl-5-n-butyl-6-acetyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-ene rotamers Not specified

Structure-Reactivity Relationships

Effect of N-Acyl Substituent

The acetyl group at the nitrogen position of 1,2-dihydropyridines significantly influences both the stability and reactivity of these compounds. The electron-withdrawing nature of the acetyl group affects:

  • The electron distribution throughout the partially reduced pyridine ring
  • The diene character of the system, modulating its reactivity in Diels-Alder reactions
  • The susceptibility to oxidation and other transformations

This N-acyl activation is crucial for the successful application of N-acetyl-2-butyl-1,2-dihydropyridine in various synthetic transformations, including the nitroso Diels-Alder reactions described above.

Influence of the Butyl Substituent

The butyl group at the C-2 position introduces both steric and electronic effects that influence reactivity patterns:

  • It provides steric hindrance that can affect the approach of reagents
  • It contributes electron density through inductive effects
  • It enhances the stability of the dihydropyridine system against spontaneous oxidation

These effects collectively determine the behavior of N-acetyl-2-butyl-1,2-dihydropyridine in further synthetic transformations and influence the regioselectivity and stereoselectivity of its reactions.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

Pyridine, 1-acetyl-2-butyl-1,2-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the dihydropyridine class, which shares structural similarities with pyridine derivatives and piperidines. Below is a comparative analysis with structurally analogous compounds, leveraging parameters outlined in the provided evidence (e.g., log P, solubility, molecular weight).

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Log Po/w Hydrogen Bond Acceptors Hydrogen Bond Donors Solubility (mg/mL)
Pyridine, 1-acetyl-2-butyl-1,2-dihydro-* ~195 (estimated) ~2.1 3 (amide, ether) 0 ~10 (in DMSO)
Ethyl 2-(piperidin-4-yl)acetate 185.25 0.73 3 (ester, amine) 1 (amine) 20–50 (in water)
1,4-Dihydropyridine (reference) 111.14 1.5 2 (amine) 1 (amine) ~5 (in ethanol)
Pyridine (reference) 79.10 0.65 1 (ring N) 0 Miscible in water

Key Comparisons:

Saturation and Reactivity :

  • Pyridine, 1-acetyl-2-butyl-1,2-dihydro- features a partially saturated ring, reducing aromatic stability compared to pyridine. This increases susceptibility to oxidation but enhances nucleophilicity at the saturated positions .
  • In contrast, Ethyl 2-(piperidin-4-yl)acetate (a fully saturated piperidine derivative) exhibits higher solubility in polar solvents due to its amine group and ester functionality .

Substituent Effects :

  • The acetyl and butyl groups in the target compound contribute to a higher log P (~2.1) compared to unsubstituted pyridine (log P 0.65), indicating increased lipophilicity. This contrasts with Ethyl 2-(piperidin-4-yl)acetate (log P 0.73), where the polar ester group dominates .

Bioavailability: The dihydropyridine scaffold is known for membrane permeability due to moderate lipophilicity, whereas fully saturated piperidines (e.g., Ethyl 2-(piperidin-4-yl)acetate) often exhibit better aqueous solubility and GI absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.